molecular formula C24H25N3O7 B12779393 Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester CAS No. 84423-93-8

Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester

Cat. No.: B12779393
CAS No.: 84423-93-8
M. Wt: 467.5 g/mol
InChI Key: TXDRSZMXAGPBLK-UHFFFAOYSA-N
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Description

ST 824, also known as Pretomanid, is a bicyclic nitroimidazole compound developed for the treatment of tuberculosis. It is particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Pretomanid was developed by the TB Alliance and has been approved for use in combination with other drugs to treat extensively drug-resistant tuberculosis and multidrug-resistant tuberculosis .

Preparation Methods

The synthesis of Pretomanid involves several steps. The key intermediate, (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This intermediate undergoes further O-alkylation and intramolecular cyclization to yield Pretomanid . The synthetic route is designed to be efficient and scalable, avoiding the use of explosive and expensive reagents.

Chemical Reactions Analysis

Pretomanid undergoes several types of chemical reactions:

    Oxidation: Pretomanid can be oxidized to form various metabolites.

    Reduction: It is reduced to release nitric oxide, which is crucial for its anti-tuberculosis activity.

    Substitution: The nitro group in Pretomanid can be substituted under specific conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are various metabolites that contribute to its therapeutic effects .

Scientific Research Applications

Pretomanid has a wide range of applications in scientific research:

Mechanism of Action

Pretomanid is a pro-drug that is activated by a deazaflavin-dependent nitroreductase enzyme. Upon activation, it releases nitric oxide, which inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This leads to cell wall disruption and bacterial death. The drug is effective against both replicating and non-replicating bacteria, making it a powerful tool in the fight against tuberculosis .

Comparison with Similar Compounds

Pretomanid is unique among nitroimidazole compounds due to its dual mechanism of action, targeting both cell wall synthesis and respiratory pathways. Similar compounds include:

Pretomanid stands out due to its effectiveness against drug-resistant strains and its ability to target non-replicating bacteria, which are often harder to treat.

Properties

CAS No.

84423-93-8

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate

InChI

InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3

InChI Key

TXDRSZMXAGPBLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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